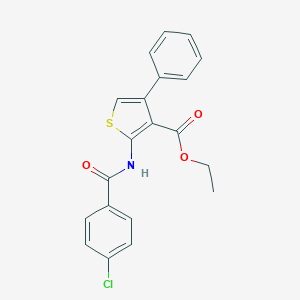

ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate

説明

ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a thiophene ring, a chlorobenzoyl group, and a phenyl group, making it a unique and versatile molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorobenzoyl group, and the esterification process. One common synthetic route involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diketones, in the presence of sulfur.

Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl derivatives.

Substitution: Nitro derivatives, halogenated derivatives.

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene compounds can inhibit the activity of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells, leading to drug resistance . Ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate has shown promise in inducing apoptosis in various cancer cell lines, suggesting its utility in developing novel anticancer therapies.

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Studies have demonstrated that thiophene derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from ethyl 2-amino-4-phenylthiophene-3-carboxylate have been tested against common pathogens, showing effective inhibition at low concentrations . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

1.3 Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

2.1 Pesticidal Activity

Research indicates that thiophene-based compounds possess insecticidal and herbicidal properties. This compound has been tested against various agricultural pests, showing effective control rates comparable to commercial pesticides . This application is crucial for developing environmentally friendly alternatives to traditional agrochemicals.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. This compound can be utilized as a semiconductor material due to its favorable charge transport characteristics . Research into its incorporation into polymer matrices is ongoing to enhance device performance.

Summary of Findings

The following table summarizes the key applications of this compound:

作用機序

The mechanism of action of ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways.

類似化合物との比較

Similar Compounds

3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-ethyl-5-methyl-, methyl ester: Similar structure but with different substituents, leading to variations in chemical properties and reactivity.

2-((4-Chlorobenzoyl)amino)-3-thiophenecarboxylic acid: Lacks the ethyl ester group, resulting in different solubility and biological activity.

Uniqueness

ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

生物活性

Ethyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃ClN₁O₂S

- Molecular Weight : 304.79 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring substituted with an ethyl ester and a 4-chlorobenzamide group, which is critical for its biological activity.

Research indicates that this compound may exert its effects through several pathways:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

Biological Assays and Findings

A variety of biological assays have been conducted to evaluate the efficacy of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | Demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). |

| Antibacterial Assays | Exhibited moderate antibacterial activity against Gram-positive bacteria. |

| Anti-inflammatory Tests | Showed potential to reduce pro-inflammatory cytokines in cell cultures. |

Case Studies

- Cancer Cell Line Study : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

- Antibacterial Activity : In a series of assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antibacterial agent.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.

特性

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-16(13-6-4-3-5-7-13)12-26-19(17)22-18(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYDCPFNCWEWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227997 | |

| Record name | 3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77261-20-2 | |

| Record name | 3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077261202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid, 2-((4-chlorobenzoyl)amino)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。